PK 11195 - 85340-56-3

PK 11195

Catalog Number: EVT-1489785
CAS Number: 85340-56-3
Molecular Formula: C21H21ClN2O
Molecular Weight: 352.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Reference standard for PET tracer [11C] (R)-PK11195

(R)-[11C]PK11195

  • Relevance: This compound is directly derived from PK11195, sharing its structure with the addition of the Carbon-11 isotope. This modification enables the study of PK11195's biodistribution and target engagement in vivo, providing valuable insights into its mechanism of action in various neurological conditions [], [].

N-Desmethyl-PK11195

  • Relevance: N-Desmethyl-PK11195 highlights a crucial structural feature required for PK11195's activity. Its use in radiosynthesis emphasizes the importance of the N-methyl group for target binding and/or other pharmacological properties of PK11195 [], [].

Ro 5-4864

    FGIN-1-27

    • Relevance: Similar to PK11195, FGIN-1-27's ability to induce apoptosis by targeting TSPO strengthens the potential of TSPO as a therapeutic target in cancer. Comparing their activities might provide insights into the structural requirements for this effect and aid in developing more potent and selective TSPO ligands [].

    [11C]DPA-713

    • Relevance: This compound, along with PK11195, is used to visualize and quantify TSPO expression, serving as a marker for inflammation in conditions like rheumatoid arthritis. [11C]DPA-713 exhibits improved imaging characteristics compared to PK11195, including higher binding affinity and lower nonspecific binding [], [].

    [18F]DPA-714

    • Relevance: Similar to [11C]DPA-713, [18F]DPA-714 demonstrates improved in vivo imaging properties compared to PK11195, suggesting its potential as a superior alternative for visualizing TSPO in neuroinflammation [], [], [].

    DAA1106

    • Relevance: DAA1106 displays higher affinity for TSPO compared to PK11195 in various models of neuroinflammation. This difference suggests that DAA1106, or its radiolabeled analogs, might offer improved sensitivity in imaging activated microglia, making it a promising candidate for PET studies in neurodegenerative diseases [].

    [123I]I-PK11195

    • Relevance: [123I]I-PK11195 is valuable for assessing neuroinflammation and microglial activation in vivo. Its use highlights the versatility of PK11195 as a scaffold for developing radiotracers with different imaging modalities [], [].

    AC-5216

    • Relevance: AC-5216's actions, often studied in comparison or conjunction with PK11195, contribute to understanding TSPO's role in cellular processes, particularly in the context of breast cancer and steroidogenesis [].
    Source and Classification

    PK 11195 was first synthesized in the 1980s and has since been classified as a radioligand for PET imaging. It is categorized under the class of benzodiazepine derivatives, specifically targeting the peripheral benzodiazepine receptor. This classification is crucial as it highlights its function in binding to receptors involved in neuroinflammation and cellular stress responses .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of PK 11195 involves several key steps, primarily focusing on the creation of its radiolabeled form, [^11C]PK 11195. The standard method includes:

    1. Starting Materials: The synthesis typically begins with readily available precursors that can undergo methylation.
    2. Radiolabeling: Carbon-11 is introduced through a cyclotron process, where [^11C]methyl iodide is used to label the compound at the nitrogen position.
    3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high specific activity and purity for PET applications.

    The average specific activity achieved during synthesis can reach approximately 1,500 gigabecquerels per micromole, with synthesis times averaging around 42 minutes .

    Molecular Structure Analysis

    Structure and Data

    PK 11195 has a complex molecular structure characterized by its specific arrangement of atoms which allows it to interact selectively with peripheral benzodiazepine receptors. The chemical formula for PK 11195 is C_18H_21ClN_2O_2S, and its molecular weight is approximately 348.89 g/mol. The structure features:

    • A benzodiazepine core
    • A chlorine atom
    • A thiophene ring which contributes to its lipophilicity and receptor binding affinity .
    Chemical Reactions Analysis

    Reactions and Technical Details

    PK 11195 undergoes various chemical reactions that are essential for its functionality as a radiotracer:

    1. Binding Reactions: It binds selectively to peripheral benzodiazepine receptors, which can be quantified using PET imaging techniques.
    2. Metabolic Reactions: In vivo studies have shown that PK 11195 can be metabolized into various metabolites that may also exhibit biological activity. High-performance liquid chromatography studies indicate that about 56% of PK 11195 remains unchanged after administration .
    Mechanism of Action

    Process and Data

    The mechanism of action of PK 11195 primarily involves its role as an antagonist at peripheral benzodiazepine receptors. Upon binding to these receptors, PK 11195 modulates several cellular processes related to inflammation:

    • Inhibition of Microglial Activation: By blocking the receptor, PK 11195 reduces the activation of microglia, which are immune cells in the central nervous system involved in inflammatory responses.
    • Regulation of Neuroinflammation: This action helps mitigate neuroinflammatory processes associated with neurodegenerative diseases .
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    PK 11195 exhibits distinct physical and chemical properties:

    • Appearance: It is typically presented as a white crystalline powder.
    • Solubility: PK 11195 is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound shows stability under standard laboratory conditions but should be protected from light to prevent degradation.

    These properties are critical for its application in both research and clinical settings, particularly in imaging studies where stability can influence results .

    Applications

    Scientific Uses

    PK 11195 has several significant applications in scientific research:

    • Neuroimaging: It is primarily used in PET scans to visualize neuroinflammation across various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
    • Research on Neuroinflammation: Studies utilizing PK 11195 contribute to understanding the role of inflammation in neurodegenerative diseases, aiding in the development of potential therapeutic strategies.
    • Drug Development: Ongoing research aims to explore new derivatives or analogs of PK 11195 that could provide improved binding characteristics or therapeutic effects against neuroinflammatory conditions .
    Molecular and Pharmacological Properties of PK 11195

    Chemical Structure and Isoquinoline Carboxamide Derivatives

    PK 11195 (IUPAC name: N-Butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide) is a synthetic isoquinoline carboxamide derivative with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.86 g/mol [1] [9]. Its canonical SMILES representation is CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl, reflecting the presence of three distinct pharmacophoric elements: an isoquinoline core, a 2-chlorophenyl substituent at the C1 position, and a N-methyl-N-(1-methylpropyl)carboxamide group at C3 [5] [9]. This specific arrangement creates a high-affinity, conformationally constrained ligand that optimally engages the Translocator Protein (TSPO) binding pocket. X-ray crystallography and NMR studies of TSPO-PK 11195 complexes reveal that the ligand occupies a hydrophobic cleft formed by five transmembrane helices (TM1-TM5), with the chlorophenyl group buried deepest and the carboxamide moiety oriented toward the cytosolic entrance [1].

    Table 1: Structural and Physicochemical Properties of PK 11195

    PropertyValueMethod/Reference
    Molecular FormulaC₂₁H₂₁ClN₂O [1] [9]
    Molecular Weight352.86 g/mol [1] [9]
    LogP (Lipophilicity)4.5 (High)Calculated from solubility data [9]
    Aqueous Solubility<1 mg/mL (Insoluble in water)Experimental [9]
    DMSO Solubility71 mg/mL (201.21 mM)Experimental [9]
    Ethanol Solubility17 mg/mLExperimental [9]

    Compared to newer TSPO ligands, PK 11195 exhibits greater structural rigidity. Derivatives like DPA-713 and PBR28 incorporate more flexible alkyl or aromatic linkers, potentially enhancing selectivity but reducing metabolic stability. The chlorophenyl moiety is a critical determinant of binding; its replacement in analogues like Ro5-4864 (which contains a diazepine core) shifts receptor specificity toward central benzodiazepine receptors [1] [6]. Despite being superseded by second-generation ligands in some imaging applications due to improved signal-to-noise ratios, PK 11195 remains unparalleled in its cross-species binding consistency and utility in validating TSPO's role in pathological states [1] [4].

    Binding Affinity and Selectivity for Translocator Protein (TSPO)

    PK 11195 demonstrates subnanomolar to low-nanomolar affinity for TSPO across species and tissues, with a Kᵢ of 3.1 nM in rat cerebellum and 4.1 nM in spinal cord membranes [1] [9]. This high affinity stems from extensive hydrophobic interactions within TSPO's binding pocket. Residues A23, V26, L49, A50, I52, W107, L114, A147, and L150 form direct contacts with PK 11195, creating a stable complex with 1:1 stoichiometry [1]. The ligand's selectivity for TSPO over central benzodiazepine receptors (CBR) exceeds 1,000-fold, attributable to its inability to engage key hydrogen-bonding residues in the CBR binding site [1] [5].

    However, PK 11195 exhibits moderate affinity for nuclear receptors, functioning as an antagonist of the human constitutive androstane receptor (hCAR) and pregnane X receptor (PXR) at micromolar concentrations [9]. It also binds with high affinity (IC₅₀ <1.2 µM) to alpha₁-acid glycoprotein (AGP), an acute-phase plasma protein [3]. This off-target binding significantly influences free plasma concentrations but does not impede TSPO engagement in pathological tissues where AGP may be co-localized. In autoradiographic studies, [³H]PK 11195 shows minimal baseline binding in healthy brain parenchyma but robust uptake in the ependymal walls, choroid plexus, and olfactory bulb. Following neuronal injury, binding increases dramatically in activated microglia, astrocytes, and infiltrating macrophages, confirming its utility as a marker of neuroinflammation [1] [3].

    Pharmacokinetic Profiles: Lipophilicity and Blood-Brain Barrier Permeability

    With a calculated logP of ~4.5, PK 11195 is highly lipophilic, a property that facilitates passive diffusion across biological membranes [9]. This is evidenced by its solubility profile: insoluble in water (<1 mg/mL) but freely soluble in DMSO (71 mg/mL) and ethanol (17 mg/mL) [9]. Despite favorable lipophilicity, brain penetration is limited under physiological conditions due to:

    • Plasma Protein Binding: >90% bound to AGP, reducing free fraction available for BBB crossing [3].
    • Efflux Transport: Potential substrate for P-glycoprotein, though evidence is indirect [3].
    • AGP Fluctuations: During acute inflammation, elevated AGP further sequesters PK 11195, altering kinetics [3].

    Table 2: Pharmacokinetic Parameters Influencing PK 11195 Biodistribution

    ParameterCharacteristicsFunctional Impact
    Plasma Protein Binding>90% bound to alpha₁-acid glycoprotein (AGP)Reduces free plasma concentration; variable kinetics during inflammation [3]
    Blood-Brain Barrier PenetrationModerate (0.1–0.3% injected dose/g brain in rats)Enhanced in neuroinflammation due to BBB disruption and local TSPO upregulation [1] [3]
    MetabolismHepatic cytochrome P450 (predominantly CYP3A4)Generates hydroxylated metabolites with reduced TSPO affinity [9]

    In pathological states like traumatic brain injury or neuroinflammation, BBB disruption and local AGP synthesis create "hotspots" for PK 11195 accumulation. PET studies using [¹¹C]PK 11195 demonstrate significantly elevated signal-to-background ratios in stroke lesions, Huntington's disease foci, and Parkinsonian substantia nigra, confirming target engagement despite pharmacokinetic limitations [1] [6]. Lipophilicity-driven non-specific binding remains a challenge, contributing to high background noise in PET imaging compared to newer ligands like [¹¹C]DPA-713 [4].

    Receptor Binding Kinetics: Comparative Analysis of TSPO Subtypes

    PK 11195 exhibits slow dissociation kinetics from TSPO, with a dissociation half-life (t₁/₂) of 23 minutes and a residence time (RT) of 33 ± 4 minutes in rat kidney membranes [6]. This prolonged RT correlates with functional efficacy in steroidogenesis assays, distinguishing it from faster-dissociating ligands [6]. Kinetic parameters are derived from:

    • Association Rate (kₒₙ): 8.30 ± 0.64 × 10⁶ M⁻¹ min⁻¹
    • Dissociation Rate (kₒff): 0.030 ± 0.002 min⁻¹
    • Equilibrium Kd: 3.60 ± 0.41 nM (matches kinetically derived Kd = kₒff/kₒₙ) [6]

    A critical determinant of PK 11195 binding is the TSPO rs6971 polymorphism. Unlike second-generation ligands, PK 11195 maintains high affinity across all TSPO genotypes:

    • C/C (Ala147/Ala147): High-affinity binding (K_d ~4 nM)
    • C/T (Ala147/Thr147): Preserved affinity
    • T/T (Thr147/Thr147): Minimal affinity loss [4]

    Table 3: Kinetic Binding Parameters of PK 11195 vs. Second-Generation TSPO Ligands

    Ligandkₒₙ (M⁻¹ min⁻¹)kₒff (min⁻¹)Residence Time (min)Sensitivity to rs6971
    PK 111958.30 × 10⁶0.03033Low (binds all genotypes) [4] [6]
    PBR281.20 × 10⁷0.1208High (T/T: >100-fold K_d increase) [4]
    DPA-7135.80 × 10⁶0.09511High (T/T: negligible binding) [4]

    Mechanistically, PK 11195's genotype insensitivity arises because residue A147/T147 lies outside its binding pocket. In contrast, ligands like DPA-713 exhibit accelerated dissociation in T/T variants due to allosteric modulation by cholesterol, which reduces their residence time >5-fold [4]. This kinetic stability underpins PK 11195's enduring utility in basic research and its reliability in detecting TSPO density changes across diverse populations and pathologies, from hepatic encephalopathy to glioma proliferation [7] [8].

    Properties

    CAS Number

    85340-56-3

    Product Name

    PK 11195

    IUPAC Name

    N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

    Molecular Formula

    C21H21ClN2O

    Molecular Weight

    352.87

    InChI

    InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3

    SMILES

    CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

    Synonyms

    (R)-1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.